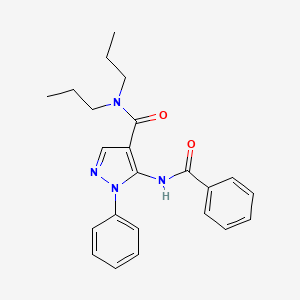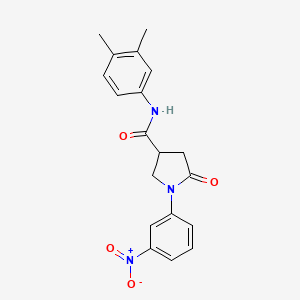
2-(4-chlorobenzyl)-N-(2-hydroxyethyl)-1,3-benzoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorobenzyl)-N-(2-hydroxyethyl)-1,3-benzoxazole-5-carboxamide, also known as Cbz-HEB, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a benzoxazole derivative that has been shown to have a variety of interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-(4-chlorobenzyl)-N-(2-hydroxyethyl)-1,3-benzoxazole-5-carboxamide is not fully understood, but it is believed to involve the modulation of dopamine release in the brain. Specifically, this compound has been shown to enhance the activity of a specific type of dopamine receptor known as the D1 receptor. This enhancement leads to an increase in the release of dopamine in certain areas of the brain, which in turn can have a variety of effects on behavior and physiology.
Biochemical and Physiological Effects
This compound has a variety of interesting biochemical and physiological effects that have been studied in both in vitro and in vivo models. One of the main effects of this compound is its ability to enhance the release of dopamine in the brain, as mentioned earlier. This effect has been shown to have a variety of downstream effects, including increased locomotor activity, enhanced learning and memory, and increased motivation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-chlorobenzyl)-N-(2-hydroxyethyl)-1,3-benzoxazole-5-carboxamide in lab experiments is its ability to enhance dopamine release in the brain. This effect can be useful for studying the role of dopamine in various physiological and behavioral processes. However, one limitation of using this compound is that it can be difficult to work with due to its relatively low solubility in water. This can make it challenging to administer the compound in certain experimental settings.
Orientations Futures
There are a variety of potential future directions for research on 2-(4-chlorobenzyl)-N-(2-hydroxyethyl)-1,3-benzoxazole-5-carboxamide. One area of interest is in using this compound as a potential treatment for addiction and other dopamine-related disorders. Additionally, there is interest in exploring the mechanism of action of this compound in more detail, as well as investigating potential side effects and safety concerns associated with its use. Finally, there is potential for using this compound as a tool for studying the role of dopamine in various physiological and behavioral processes.
Méthodes De Synthèse
The synthesis method for 2-(4-chlorobenzyl)-N-(2-hydroxyethyl)-1,3-benzoxazole-5-carboxamide involves a series of chemical reactions that start with commercially available starting materials. The first step involves the reaction of 4-chlorobenzylamine with 2-hydroxyethyl isocyanate to form the intermediate 2-(4-chlorobenzyl)-N-(2-hydroxyethyl) carbamoyl chloride. This intermediate is then reacted with 2-aminophenol to form the final product, this compound. The overall yield of this synthesis method is around 40-50%, making it a relatively efficient method for producing this compound.
Applications De Recherche Scientifique
2-(4-chlorobenzyl)-N-(2-hydroxyethyl)-1,3-benzoxazole-5-carboxamide has been studied extensively for its potential use in scientific research. One of the main applications of this compound is in the field of neuroscience, where it has been shown to have interesting effects on the central nervous system. Specifically, this compound has been shown to enhance the release of dopamine in the brain, which is a neurotransmitter that plays a key role in reward and motivation. This effect has led to interest in using this compound as a potential treatment for addiction and other disorders related to dopamine dysfunction.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c18-13-4-1-11(2-5-13)9-16-20-14-10-12(3-6-15(14)23-16)17(22)19-7-8-21/h1-6,10,21H,7-9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHYHVDFNJKWBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC3=C(O2)C=CC(=C3)C(=O)NCCO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]bis(N-acetylacetamide)](/img/structure/B5002231.png)



![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5002256.png)
![5-benzyl-4-methyl-2-{[3-(1-naphthyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5002272.png)
![2-bromo-4-chloro-1-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5002277.png)
![4-(3-methoxypropyl)-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B5002279.png)
![N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5002291.png)
![2,2,3,3-tetrafluoropropyl 4-[(4-methylphenyl)amino]-4-oxo-2-butenoate](/img/structure/B5002298.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole](/img/structure/B5002304.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5002305.png)
![N,N'-[1,4-dihydroquinoxaline-2,3-diylidenebis(nitrilo-4,1-phenylene)]diacetamide](/img/structure/B5002331.png)
![diethyl 3-methyl-5-{[(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5002337.png)